tert-Butyl 4-bromo-2-nitrobenzoate
Overview
Description
tert-Butyl 4-bromo-2-nitrobenzoate is an organic compound with the molecular formula C11H12BrNO4 and a molecular weight of 302.12 g/mol . It is a light-yellow to yellow powder or crystalline substance . This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-bromo-2-nitrobenzoate can be synthesized through various methods. One common method involves the esterification of 4-bromo-2-nitrobenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid . Another method involves the reaction of 4-bromo-2-nitrobenzoyl chloride with tert-butyl alcohol in the presence of a base like pyridine .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-bromo-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different products depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride and potassium carbonate.
Reduction Reactions: Common reagents include hydrogen gas and palladium on carbon.
Oxidation Reactions: Common reagents include potassium permanganate and chromium trioxide.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Reduction Reactions: The major product is tert-butyl 4-amino-2-nitrobenzoate.
Oxidation Reactions: Products vary depending on the oxidizing agent used.
Scientific Research Applications
tert-Butyl 4-bromo-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new compound . In reduction reactions, the nitro group is reduced to an amino group, altering the compound’s chemical properties .
Comparison with Similar Compounds
Properties
IUPAC Name |
tert-butyl 4-bromo-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQHGCOHRFRRHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649985 | |
Record name | tert-Butyl 4-bromo-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890315-72-7 | |
Record name | tert-Butyl 4-bromo-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.